2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
The compound “2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . It also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might make it relatively rigid, and the various functional groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Neuroprotective Agents
Research into pyridazino(4,5-b)indole-1-acetamide compounds, which share a structural similarity with the compound , indicates applications in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. One example provided is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, highlighting the potential for neuroprotective applications among related compounds (Habernickel, 2002).
Antiepileptic Activity
Compounds structurally related to 2-oxo-pyrrolidine acetamide, such as levetiracetam, have shown significant antiepileptic activity. Research indicates that the structural framework of these compounds, particularly the 2-oxopyrrolidine ring over piperidine analogues, is crucial for their efficacy in treating epilepsy and potentially other CNS disorders. This suggests that compounds like 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide could also be investigated for similar activities (Kenda et al., 2004).
Anti-Alzheimer's Agents
Research on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides demonstrates potent acetylcholinesterase inhibition and amyloid β aggregation inhibition, which are key therapeutic targets in Alzheimer's disease management. The structural elements of these compounds, including piperazin-1-yl and acetamide moieties, suggest potential research applications of similar compounds in developing treatments for Alzheimer's disease (Umar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-21(26-12-6-1-7-13-26)16-27-15-19(18-9-2-3-10-20(18)27)22(29)23(30)25-14-17-8-4-5-11-24-17/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQDIKOFNVULRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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